Rebaudioside N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

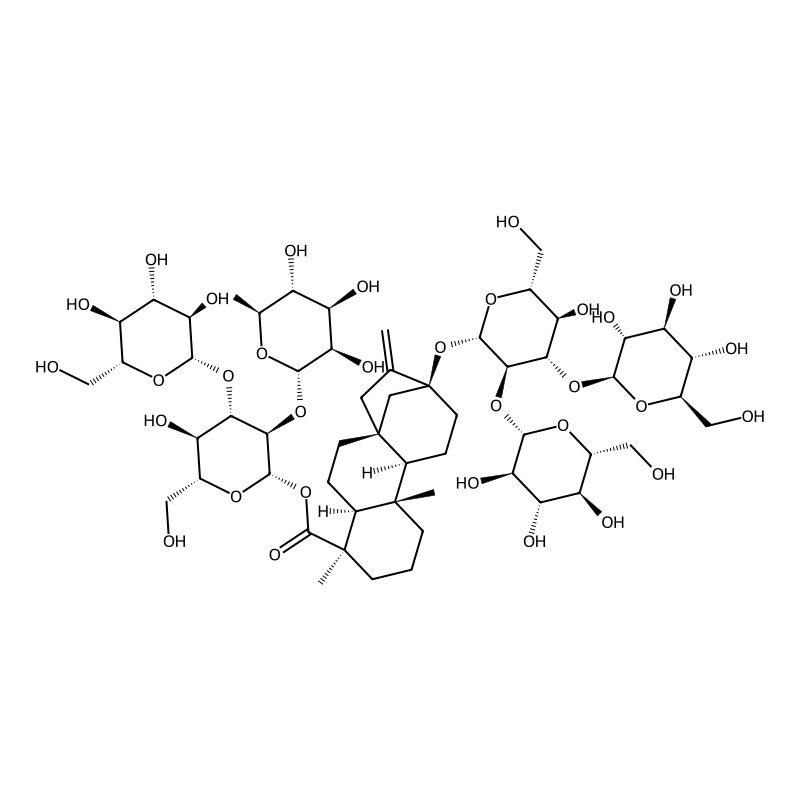

Rebaudioside N is a steviol glycoside derived from the leaves of Stevia rebaudiana, a plant known for its natural sweetness. It is part of a family of compounds that includes other rebaudiosides, such as rebaudioside A, C, and D. The chemical structure of rebaudioside N consists of a steviol backbone with multiple sugar moieties, specifically containing five glucose units and one rhamnose unit. Its molecular formula is and it exhibits a high degree of sweetness, often exceeding that of sucrose by several hundred times .

Rebaudioside N is a minor steviol glycoside found in the leaves of the Stevia rebaudiana plant, but its research is limited compared to its more abundant counterparts like Rebaudioside A []. While research is ongoing, here's what we know about its potential applications:

Sweetener Properties

Similar to other steviol glycosides, Rebaudioside N possesses sweetening properties. However, its sweetness potency is lower than Rebaudioside A, with estimates suggesting it is roughly 120-180 times sweeter than sucrose []. This lower sweetness may offer advantages in formulating low-calorie sweeteners with a more balanced taste profile.

Anti-inflammatory Effects

Preliminary in-vitro studies suggest Rebaudioside N may have anti-inflammatory properties. A study published in "Phytochemistry Letters" found that Rebaudioside N exhibited anti-inflammatory activity in lipopolysaccharide-stimulated RAW 264.7 macrophages, a type of immune cell []. However, further research is needed to confirm these findings and understand the potential mechanisms involved.

Other Potential Applications

Limited research suggests Rebaudioside N might possess other potential applications, including:

- Antioxidant activity: A study published in "Food Science and Biotechnology" reported that Rebaudioside N exhibited some antioxidant activity in a cell-free system [].

- Antibacterial activity: Another study, published in "Journal of Agricultural and Food Chemistry," found that Rebaudioside N displayed weak antibacterial activity against certain foodborne pathogens [].

It is crucial to note that these findings are based on preliminary research, and further investigation is necessary to validate these potential applications and understand their safety and efficacy in humans.

- The information provided is based on scientific research and is not intended as medical advice. Always consult with a qualified healthcare professional before making any dietary or lifestyle changes.

- This is not an exhaustive list of all potential applications of Rebaudioside N. As research continues, new discoveries may emerge.

Rebaudioside N can be synthesized through various methods:

- Extraction from Stevia: The primary method involves extracting rebaudioside N from the leaves of Stevia rebaudiana. This process typically includes solvent extraction followed by purification techniques such as high-performance liquid chromatography.

- Enzymatic Synthesis: Enzymatic methods using specific glycosyltransferases can also be employed to synthesize rebaudioside N from simpler sugars and steviol derivatives .

- Chemical Synthesis: Recent advancements have allowed for the chemical synthesis of rebaudioside N through multi-step reactions involving protected sugar intermediates and steviol derivatives .

Rebaudioside N is primarily used as a natural sweetener in food and beverage products due to its high sweetness intensity without the calories associated with sugar. It is also being explored for use in dietary supplements and functional foods aimed at health-conscious consumers. Additionally, its potential health benefits may lead to applications in pharmaceuticals or nutraceuticals targeting metabolic health .

Studies on the interactions of rebaudioside N with other compounds have shown that it may enhance the sweetness perception of other sweeteners when used in combination. Furthermore, research indicates that it does not significantly affect blood glucose levels, making it suitable for diabetic individuals. Interaction studies with gut microbiota also suggest that steviol glycosides might influence microbial composition positively .

Rebaudioside N shares similarities with other steviol glycosides but also possesses unique characteristics:

| Compound Name | Molecular Formula | Sweetness Relative to Sucrose | Unique Features |

|---|---|---|---|

| Rebaudioside A | 200-300 times | Most studied steviol glycoside | |

| Rebaudioside B | 100-200 times | Slightly less sweet than rebaudioside A | |

| Rebaudioside C | 50-100 times | Contains different sugar moieties | |

| Rebaudioside D | 50-100 times | Similar structure but varies in sugar units | |

| Rebaudioside M | 50-150 times | Contains xylose instead of rhamnose |

Rebaudioside N is unique due to its specific combination of glucose and rhamnose units, which contributes to its distinct sweetness profile and potential health benefits compared to other steviol glycosides .

The diversification of steviol glycosides, including Rebaudioside N, stems from genomic adaptations in Stevia rebaudiana following a whole-genome duplication event ~32.1 million years ago. Comparative genomic analyses reveal that Stevia shares a common ancestor with sunflowers (Asteraceae) but diverged ~29.4 million years ago, coinciding with the expansion of terpenoid biosynthesis genes. Key evolutionary developments include:

- Gene Family Expansion: The Stevia genome contains 82 terpene synthase (TPS) genes, with 75% classified into TPS-a and TPS-b subfamilies responsible for diterpenoid diversification. This expansion contrasts with non-SG-producing Asteraceae species, suggesting positive selection for diterpenoid metabolism.

- Neofunctionalization of Diterpene Synthases: Duplicated ent-copalyl diphosphate synthase (ent-CPS) and ent-kaurene synthase (ent-KS) genes acquired substrate specificity for steviol backbone synthesis rather than gibberellin production. For example, SrKAH (a homolog of ent-kaurenoic acid hydroxylase) evolved to hydroxylate steviol at C-13, a critical step preceding glycosylation.

- Compartmentalization of Pathways: Unlike gibberellins, which are synthesized in plastids, steviol glycoside biosynthesis occurs predominantly in the cytosol, avoiding metabolic interference with essential phytohormones.

These adaptations enabled Stevia to repurpose conserved diterpenoid machinery for specialized glycoside production, with Rebaudioside N representing a late-stage product of this evolutionary trajectory.

UDP-Glycosyltransferase-Mediated Branching Patterns in Rebaudioside N Synthesis

Rebaudioside N’s structure ($$C{56}H{90}O_{32}$$) features a steviol backbone glycosylated at C-13 and C-19 with β-glucosyl, β-xylosyl, and α-rhamnosyl residues. Its synthesis relies on a cascade of UDP-glycosyltransferases (UGTs) that sequentially add sugar moieties:

Key Enzymatic Steps:

Core Glycosylation:

Branch-Specific Modifications:

- UGT76G8: Attaches a β-(1→6)-glucosyl branch to the C-13 glucosyl group, producing rebaudioside A.

- UGT94D1: Catalyzes β-xylosylation at the C-2′ position of the C-13 glucosyl chain, a precursor step for Rebaudioside N.

- UGT87C1: Adds an α-rhamnosyl residue to the C-3′′ position of the C-19 glucosyl moiety, completing Rebaudioside N’s trisaccharide side chain.

Regulatory Constraints:

- Substrate Channeling: UGTs exhibit strict regioselectivity, with structural analyses revealing conserved His-22 and Asp-124 residues critical for sugar donor positioning.

- Metabolic Competition: Overexpression of UGT76G1 in yeast systems diverts flux toward rebaudioside A, limiting Reb N yields unless companion UGTs (e.g., UGT94D1) are co-expressed.

Table 1: UDP-Glycosyltransferases Involved in Rebaudioside N Biosynthesis

| Enzyme | Glycosylation Site | Sugar Donor | Product Intermediate |

|---|---|---|---|

| UGT76G1 | C-13 | UDP-glucose | Steviolmonoside |

| UGT91D2 | C-19 | UDP-glucose | Stevioside |

| UGT76G8 | C-13 β-(1→6) | UDP-glucose | Rebaudioside A |

| UGT94D1 | C-2′ (C-13 chain) | UDP-xylose | Rebaudioside A2x |

| UGT87C1 | C-3′′ (C-19 chain) | UDP-rhamnose | Rebaudioside N |

Transcriptomic Profiling of Rebaudioside N Accumulation Dynamics

Nitrogen availability and photosynthetic activity critically regulate Rebaudioside N synthesis through transcriptional reprogramming:

Nitrogen-Dependent Regulation:

- Carbon Flux Redirection: Under nitrogen deficiency (0 mM NO$$_3^-$$), 535 genes are differentially expressed in Stevia leaves, including upregulation of SrKAH (4.2-fold) and UGT94D1 (3.8-fold). This shifts carbon from amino acid synthesis to diterpenoid glycosidation, increasing Reb N content by 84.8% compared to nitrogen-replete conditions.

- Transcription Factor Networks:

Light-Responsive Synthesis:

- Circadian Control: UGT87C1 expression peaks 6 hours post-dawn, correlating with malate accumulation from nocturnal CO$$_2$$ fixation—a key carbon source for UDP-sugars.

- Photosynthetic Gene Correlation: Reb N levels positively correlate with RBCS (Rubisco small subunit) expression ($$r = 0.72$$), indicating light-driven precursor supply.

Figure 1: Proposed Model of Rebaudioside N Biosynthetic Regulation

$$ \text{GGDP} \xrightarrow{\text{ent-CPS/KS}} \text{ent-Kaurene} \xrightarrow{\text{CYP450s}} \text{Steviol} \xrightarrow{\text{UGT cascade}} \text{Rebaudioside N} $$

Key regulators: Nitrogen status modulates UDP-sugar pools and UGT expression, while light regulates precursor supply via photosynthesis.